molecular formula C17H18F3N3O2 B1401838 [4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate CAS No. 1311278-89-3

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate

Cat. No.: B1401838
CAS No.: 1311278-89-3
M. Wt: 353.34 g/mol
InChI Key: PQLVDVVKJSTJFL-UHFFFAOYSA-N
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Description

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the production of other chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate typically involves the reaction of 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of [4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: A widely used carbamate insecticide.

    Neostigmine: A carbamate used in medicine to treat myasthenia gravis.

    Physostigmine: Another medicinal carbamate used to treat glaucoma.

Uniqueness

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-22(2)15-14(9-12(10-21-15)17(18,19)20)11-5-7-13(8-6-11)25-16(24)23(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLVDVVKJSTJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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